MitoNEET Binding Affinity (Ki): NL-8 vs. N-Alkyl Rhodanine Analogs and Reference Thiazolidinediones
In a head-to-head competitive displacement assay using [3H]rosiglitazone and recombinant human mitoNEET (32–108), NL-8 (5-(p-chlorobenzylidene)-3-methylrhodanine) exhibited a Ki of 213 nM and an IC50 of 4.98 μM [1]. This places NL-8 in an intermediate affinity band: it is 5.75-fold weaker than the most potent N-methyl rhodanine analog NL-5 (Ki = 37 nM) but 2.74-fold more potent than the N-unsubstituted analog NL-6 (Ki = 224 nM) and 1.48-fold more potent than the reference drug pioglitazone (Ki = 370 nM) [1]. The data demonstrate that the combination of N-methylation and a 4-chlorobenzylidene group yields a mitoNEET affinity that is measurably distinct from close N-3 variants and the parent glitazone drugs.
| Evidence Dimension | MitoNEET binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 213 nM (NL-8) |
| Comparator Or Baseline | NL-5 (N-methyl, 5-substituted rhodanine): Ki = 37 nM; NL-6 (N-unsubstituted rhodanine): Ki = 224 nM; Pioglitazone: Ki = 370 nM; Rosiglitazone: KD = 44 nM |
| Quantified Difference | NL-8 is 5.75-fold weaker than NL-5, 1.05-fold (virtually equal) to NL-6, and 1.48-fold more potent than pioglitazone. |
| Conditions | Displacement of [3H]rosiglitazone from recombinant human C-terminal His-tagged mitoNEET cytosolic domain (residues 32–108) expressed in E. coli BL21; Ki calculated via Cheng-Prusoff equation using rosiglitazone KD = 44 nM. |
Why This Matters
For procurement decisions in mitoNEET-targeted assay development, NL-8 provides a balanced affinity that is superior to the clinically used glitazone pioglitazone, offering a chemically tractable rhodanine scaffold while avoiding the supraphysiological potency of NL-5 that might limit dynamic range in competitive displacement screens.
- [1] Geldenhuys WJ, Yonutas HM, Morris DL, Sullivan PG, Darvesh AS, Leeper TC. Identification of small molecules that bind to the mitochondrial protein mitoNEET. Bioorg Med Chem Lett. 2016;26(21):5350-5353. Table 1; NL-8 corresponds to 5-(p-chlorobenzylidene)-3-methylrhodanine. doi:10.1016/j.bmcl.2016.09.009. PMID: 27687671. View Source
